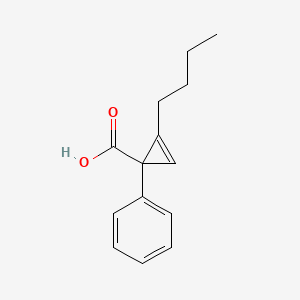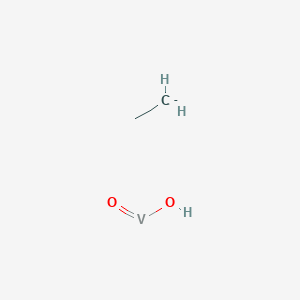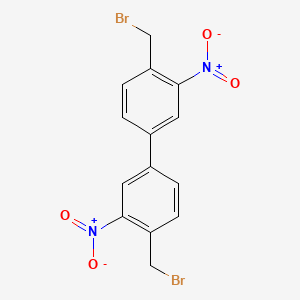![molecular formula C13H20N2O2 B12531283 1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol CAS No. 843663-45-6](/img/structure/B12531283.png)
1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol is a compound that combines the bicyclic structure of 1,4-diazabicyclo[2.2.2]octane with the aromatic properties of 5-methylbenzene-1,3-diol. 1,4-Diazabicyclo[2.2.2]octane is known for its strong nucleophilic properties and is widely used as a catalyst in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized from hydroxylethylpiperazine or bis(hydroxyethyl)piperazine through a cyclization reaction under high temperature and the presence of a catalyst . The preparation of 5-methylbenzene-1,3-diol involves the hydroxylation of toluene derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane typically involves the use of ethylenediamine and formaldehyde, followed by cyclization . For 5-methylbenzene-1,3-diol, industrial methods include the catalytic hydroxylation of toluene derivatives .
化学反应分析
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various reactions, including nucleophilic substitution, oxidation, and cycloaddition . 5-Methylbenzene-1,3-diol participates in electrophilic aromatic substitution, oxidation, and reduction reactions .
Common Reagents and Conditions
Nucleophilic Substitution: 1,4-Diazabicyclo[2.2.2]octane reacts with alkyl halides under mild conditions to form quaternary ammonium salts.
Oxidation: Both compounds can be oxidized using reagents like hydrogen peroxide or potassium permanganate
Cycloaddition: 1,4-Diazabicyclo[2.2.2]octane can participate in cycloaddition reactions with alkenes and alkynes.
Major Products
Nucleophilic Substitution: Quaternary ammonium salts.
Oxidation: Corresponding ketones or quinones
Cycloaddition: Various cyclic compounds.
科学研究应用
1,4-Diazabicyclo[2.2.2]octane is used as a catalyst in the synthesis of polyurethane, the Baylis-Hillman reaction, and as a complexing ligand in various organic transformations . It also finds applications in dye lasers and fluorescence microscopy as an anti-fade reagent . 5-Methylbenzene-1,3-diol is used in the synthesis of pharmaceuticals, dyes, and as an intermediate in organic synthesis .
作用机制
1,4-Diazabicyclo[2.2.2]octane acts as a nucleophilic catalyst, facilitating various organic reactions by stabilizing transition states and lowering activation energies . It interacts with molecular targets through its nitrogen atoms, which can form strong bonds with electrophilic centers . 5-Methylbenzene-1,3-diol exerts its effects through its phenolic hydroxyl groups, which can participate in hydrogen bonding and redox reactions .
相似化合物的比较
Similar Compounds
Quinuclidine: Similar bicyclic structure but with one nitrogen replaced by a carbon atom.
Triethylenediamine: Another name for 1,4-diazabicyclo[2.2.2]octane.
Piperazine: Structurally related but with different reactivity and applications.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its strong nucleophilicity and ability to act as both a nucleophile and a base in various reactions . 5-Methylbenzene-1,3-diol is unique for its dual hydroxyl groups, which enhance its reactivity in electrophilic and nucleophilic aromatic substitution reactions .
属性
CAS 编号 |
843663-45-6 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
1,4-diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H8O2.C6H12N2/c1-5-2-6(8)4-7(9)3-5;1-2-8-5-3-7(1)4-6-8/h2-4,8-9H,1H3;1-6H2 |
InChI 键 |
FDAVQOLQWYIDEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)O)O.C1CN2CCN1CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)




![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)


![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
